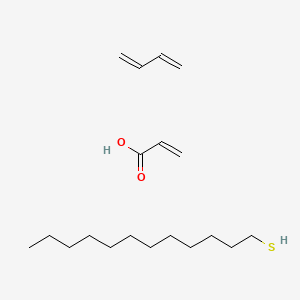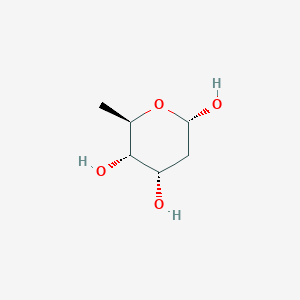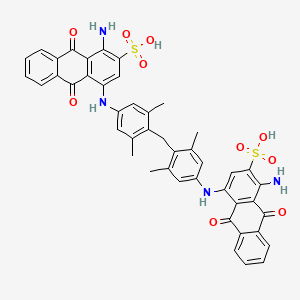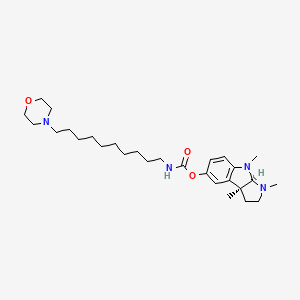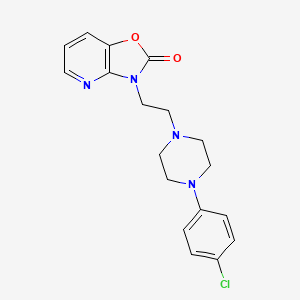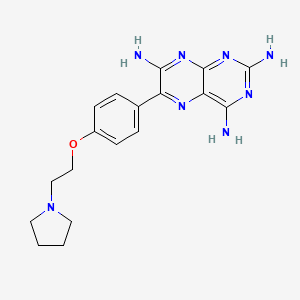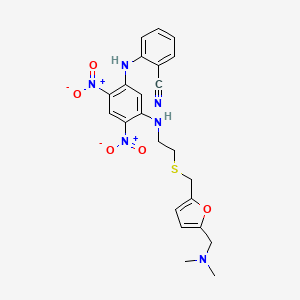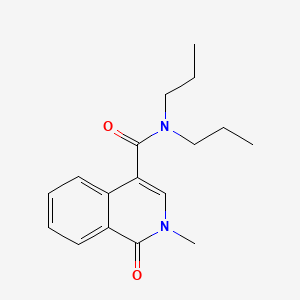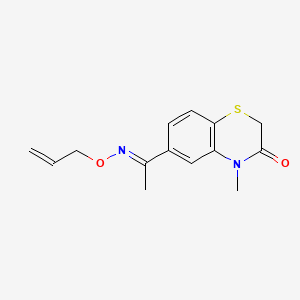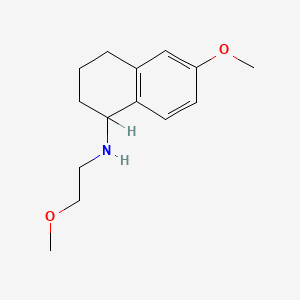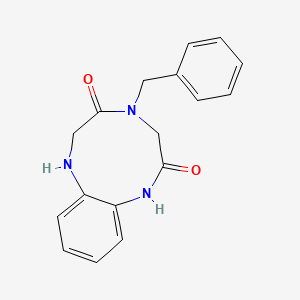
3,4,6,7-Tetrahydro-4-(phenylmethyl)-1H-1,4,7-benzotriazonine-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4,6,7-Tetrahydro-4-(phenylmethyl)-1H-1,4,7-benzotriazonine-2,5-dione is a complex organic compound with a unique structure that includes a benzotriazonine ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,6,7-Tetrahydro-4-(phenylmethyl)-1H-1,4,7-benzotriazonine-2,5-dione typically involves multi-step organic reactions. The process often starts with the preparation of the benzotriazonine ring, followed by the introduction of the phenylmethyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. scaling up the synthesis would likely involve optimizing the reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
化学反应分析
Types of Reactions
3,4,6,7-Tetrahydro-4-(phenylmethyl)-1H-1,4,7-benzotriazonine-2,5-dione can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the benzotriazonine ring.
Reduction: Reduction reactions can alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature and solvent choice, play a significant role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution could introduce new alkyl or aryl groups.
科学研究应用
3,4,6,7-Tetrahydro-4-(phenylmethyl)-1H-1,4,7-benzotriazonine-2,5-dione has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
作用机制
The mechanism by which 3,4,6,7-Tetrahydro-4-(phenylmethyl)-1H-1,4,7-benzotriazonine-2,5-dione exerts its effects involves interactions with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, influencing biological pathways and leading to various physiological effects.
相似化合物的比较
Similar Compounds
3,4,6,7-Tetrahydro-4-(methyl)-1H-1,4,7-benzotriazonine-2,5-dione: Similar structure but with a methyl group instead of a phenylmethyl group.
3,4,6,7-Tetrahydro-4-(ethyl)-1H-1,4,7-benzotriazonine-2,5-dione: Contains an ethyl group instead of a phenylmethyl group.
Uniqueness
3,4,6,7-Tetrahydro-4-(phenylmethyl)-1H-1,4,7-benzotriazonine-2,5-dione is unique due to its specific phenylmethyl substitution, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
属性
CAS 编号 |
130604-28-3 |
|---|---|
分子式 |
C17H17N3O2 |
分子量 |
295.34 g/mol |
IUPAC 名称 |
4-benzyl-1,2,5,7-tetrahydro-1,4,7-benzotriazonine-3,6-dione |
InChI |
InChI=1S/C17H17N3O2/c21-16-12-20(11-13-6-2-1-3-7-13)17(22)10-18-14-8-4-5-9-15(14)19-16/h1-9,18H,10-12H2,(H,19,21) |
InChI 键 |
REACKCFXHYUNQT-UHFFFAOYSA-N |
规范 SMILES |
C1C(=O)N(CC(=O)NC2=CC=CC=C2N1)CC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


